molecular formula C13H14BrNO2 B2935989 Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate CAS No. 1107634-47-8

Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate

Cat. No.: B2935989
CAS No.: 1107634-47-8
M. Wt: 296.164
InChI Key: PHJLMMPKMXJYPG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate is an organic compound that features a tert-butyl ester group, a bromophenyl group, and a cyano group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-bromophenyl)-2-cyanoacetate typically involves the esterification of 2-(3-bromophenyl)-2-cyanoacetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as the catalysts.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Major Products

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Hydrolysis: The major product is 2-(3-bromophenyl)-2-cyanoacetic acid.

    Reduction: The major product is 2-(3-bromophenyl)-2-aminoacetate.

Scientific Research Applications

Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibitors and as a building block for bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-bromophenyl)-2-cyanoacetate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The cyano group can act as an electron-withdrawing group, stabilizing the transition state and facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(4-bromophenyl)-2-cyanoacetate: Similar structure but with the bromine atom in the para position.

    Tert-butyl 2-(3-chlorophenyl)-2-cyanoacetate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl 2-(3-fluorophenyl)-2-cyanoacetate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate is unique due to the presence of the bromine atom in the meta position, which can influence its reactivity and the types of reactions it undergoes. The combination of the tert-butyl ester, bromophenyl, and cyano groups also provides a versatile platform for further chemical modifications.

Properties

IUPAC Name

tert-butyl 2-(3-bromophenyl)-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)11(8-15)9-5-4-6-10(14)7-9/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJLMMPKMXJYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107634-47-8
Record name tert-butyl 2-(3-bromophenyl)-2-cyanoacetate
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